Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid
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Overview
Description
Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid is a chemical compound with the molecular formula C8H14FNO2.C2HF3O2. It is known for its unique structure, which includes a pyrrolidine ring and fluorinated groups. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Mechanism of Action
- The compound “Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate” contains a pyrrolidine ring, which is a versatile scaffold used in medicinal chemistry . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows exploration of pharmacophore space due to its sp3 hybridization.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid typically involves the reaction of ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate with trifluoroacetic acid. The reaction conditions often include maintaining a low temperature and using a suitable solvent to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyrrolidine derivatives and esters, such as:
- Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate
- Trifluoroacetic acid derivatives
Uniqueness
What sets ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate, trifluoroacetic acid apart from similar compounds is its unique combination of a pyrrolidine ring and fluorinated groups. This structure imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for various scientific research applications .
Properties
IUPAC Name |
ethyl 2-fluoro-2-pyrrolidin-3-ylacetate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.C2HF3O2/c1-2-12-8(11)7(9)6-3-4-10-5-6;3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBQQBTLBOFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCNC1)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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